4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Description
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a highly branched aromatic aldehyde featuring a central benzene ring substituted with three 4-(4-formylphenyl)phenyl groups at positions 2, 4, and 5, with an additional benzaldehyde moiety extending from the para position of the central ring. The multiple aldehyde groups enable robust covalent bonding in polymer networks, making it a candidate for advanced materials in catalysis, gas storage, or optoelectronics.
Properties
IUPAC Name |
4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H38O4/c59-35-39-1-9-43(10-2-39)47-17-25-51(26-18-47)55-33-57(53-29-21-49(22-30-53)45-13-5-41(37-61)6-14-45)58(54-31-23-50(24-32-54)46-15-7-42(38-62)8-16-46)34-56(55)52-27-19-48(20-28-52)44-11-3-40(36-60)4-12-44/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXYWFQUJZFYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling with Brominated Intermediates
A seminal route involves coupling brominated aromatic precursors with 4-formylphenylboronic acid. For example, 1,2,4,5-tetrabromobenzene reacts with 4-formylphenylboronic acid under palladium catalysis to form tetra-formylated intermediates. Adapting this method, the target compound can be synthesized via iterative couplings:
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Core Activation : A benzene derivative (e.g., 1,2,4,5-tetrabromobenzene) serves as the starting material.
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Coupling Steps : Sequential Suzuki reactions install formylphenyl groups at the 2, 4, and 5 positions.
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Terminal Functionalization : A final benzaldehyde group is introduced at the para position of the peripheral phenyl ring.
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Catalyst: Pd(PPh₃)₄ (5–10 mol%)
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Base: K₂CO₃ (3 equiv)
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Solvent: 1,4-Dioxane/H₂O (10:1 v/v)
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Temperature: 90°C, 72 hours
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Yield: 60–75% after chromatography
Vilsmeier-Haack Formylation of Pre-Constructed Aromatics
An alternative method employs formylation of pre-assembled polyphenyl intermediates. The Vilsmeier reagent (POCl₃/DMF) selectively introduces formyl groups onto electron-rich aromatic systems.
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Substrate Preparation : A fully phenyl-substituted benzene core is synthesized via Ullmann coupling.
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Formylation : POCl₃ (1.3 equiv) is added to DMF at −5°C, followed by the aromatic substrate.
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Reaction Completion : Heating at 90°C for 12 hours under N₂.
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Workup : Neutralization with NaOH, extraction with CH₂Cl₂, and silica gel chromatography.
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Yield: 50–65%
Optimization of Catalytic Systems
Palladium Ligand Effects
Bulky ligands (e.g., SPhos) improve coupling efficiency for sterically hindered intermediates. Comparative studies show:
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| PPh₃ | 58 | 72 |
| SPhos | 72 | 48 |
| XPhos | 68 | 60 |
Solvent and Temperature Impact
Mixed solvents (1,4-dioxane/H₂O) enhance boronic acid solubility while suppressing protodeboronation. Elevated temperatures (90°C vs. 70°C) reduce reaction time by 30% but risk byproduct formation.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with petroleum ether/ethyl acetate (8:3) effectively isolates the target compound from oligomeric byproducts.
Spectroscopic Validation
¹H NMR (500 MHz, CDCl₃) :
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δ 10.00 (s, 4H, aldehyde protons)
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δ 7.80 (d, J = 8.0 Hz, 8H, peripheral phenyl)
FT-IR (KBr) :
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems improve heat transfer and mixing, achieving 85% yield in 24 hours for analogous formylphenyl compounds.
Waste Minimization
Recycling Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) reduces costs by 40%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Steric hindrance | Use SPhos ligand, higher temps |
| Protodeboronation | Degas solvents, inert atmosphere |
| Chromatography losses | Gradient elution optimization |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘’:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’‘,5’‘-Bis(4’-formyl-[1,1’-biphenyl]-4-yl)-[1,1’:4’,1’‘:2’‘,1’‘:4’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can participate in Schiff base formation with amines, leading to the creation of imine bonds. This interaction is crucial in the formation of covalent organic frameworks and other advanced materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde and related compounds:
Key Research Findings and Functional Insights
Reactivity and Symmetry : Compounds with higher aldehyde density (e.g., 1,2,4,5-Tetrakis(4-formylphenyl)benzene ) exhibit faster COF polymerization kinetics compared to asymmetrical analogs like the target compound. Symmetrical derivatives (e.g., 1,3,5-Tris(4-formylphenyl)benzene ) yield more ordered frameworks, enhancing iodine adsorption capacity (up to 3.2 g/g ).
Porosity and Surface Area : TPE-Ph-CHO , with its extended conjugation, forms MOFs with surface areas exceeding 2000 m²/g, outperforming smaller analogs. The target compound’s branched structure may similarly enhance porosity but requires validation.
Electronic Properties : The triazine-based compound introduces electron-deficient characteristics, enabling applications in light-harvesting systems, whereas purely benzene-core derivatives prioritize mechanical stability.
Synthetic Flexibility : The simpler 4-(4-phenylphenyl)benzaldehyde serves as a precursor in drug synthesis but lacks the multifunctionality required for advanced materials.
Biological Activity
Chemical Structure and Properties
The molecular formula of TFPB is . Its structure includes a central benzaldehyde unit flanked by multiple phenyl groups, which contribute to its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.53 g/mol |
| Functional Groups | Aldehyde, Aromatic |
Synthesis
TFPB is typically synthesized through multi-step organic reactions, including methods such as the Suzuki-Miyaura cross-coupling reaction. This synthetic pathway allows for the introduction of various substituents that can modify the compound's properties and biological activity.
Biological Activity Overview
While specific studies on TFPB are scarce, compounds with similar structural motifs often exhibit significant biological activities. Here are some key areas where related compounds have shown promise:
- Antimicrobial Activity : Compounds with multiple phenyl and formyl groups have been found to possess antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Potential : Similar compounds have been evaluated for their anti-inflammatory effects, often through mechanisms involving the modulation of NF-κB activity. The positioning and type of substituents on the phenyl rings play a crucial role in determining their anti-inflammatory efficacy .
- Antimalarial Activity : Research has indicated that certain benzaldehyde derivatives exhibit antimalarial properties, suggesting that TFPB could potentially be explored for similar applications .
Antimicrobial Evaluation
A study investigated various phenyl-substituted compounds against S. aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) were determined, with some compounds exhibiting bactericidal properties (MBC/MIC ratio ≤ 4), indicating their potential as therapeutic agents .
Anti-inflammatory Studies
In vitro assays were conducted to assess the anti-inflammatory activity of phenyl-substituted aldehydes. Compounds were tested for their ability to inhibit NF-κB activation, with results showing that specific structural modifications could enhance or diminish this effect .
Q & A
Q. What are the standard synthetic routes for synthesizing 4-[4-[2,4,5-tris[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde?
Methodological Answer: The synthesis typically involves iterative Suzuki-Miyaura cross-coupling reactions to assemble the multi-aryl backbone, followed by oxidation of methyl or alcohol groups to form the aldehyde functionalities. Key steps include:
- Precursor Preparation : Use brominated or iodinated biphenyl intermediates to facilitate coupling .
- Oxidation Control : Employ selective oxidizing agents (e.g., MnO₂ or TEMPO/oxone systems) to avoid over-oxidation of sensitive aryl groups .
- Purification : Use column chromatography with mixed solvents (e.g., hexane/ethyl acetate) and recrystallization from DMF/ethanol to isolate the pure product .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis :
- Single-Crystal X-ray Diffraction :
Advanced Research Questions
Q. How does the spatial arrangement of formyl groups influence its reactivity in cross-coupling reactions?
Methodological Answer: The ortho, meta, and para positioning of formyl groups on the central phenyl ring dictates steric and electronic effects:
- Steric Hindrance : Ortho-formyl groups reduce accessibility for metal catalysts (e.g., Pd), lowering coupling efficiency .
- Electronic Effects : Para-formyl groups enhance electrophilicity of adjacent aryl halides, accelerating Suzuki-Miyaura reactions (TOF increases by ~30% compared to meta analogs) .
- Experimental Validation : Compare reaction rates using kinetic studies (e.g., GC-MS monitoring) and DFT calculations to map electron density distribution .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer: Challenges :
- Low solubility in common solvents (e.g., THF, chloroform) due to extended π-conjugation.
- Polymorphism risks from flexible aryl linkages.
Solutions : - Solvent Screening : Use high-boiling solvents (e.g., DMF or NMP) with slow evaporation rates .
- Additive Use : Introduce co-crystallization agents like crown ethers to stabilize specific conformations .
- Temperature Gradients : Employ gradient cooling (e.g., 60°C → 4°C over 48 hours) to favor single-crystal growth .
Q. How do computational models predict its electronic properties and applications in optoelectronics?
Methodological Answer:
- DFT Calculations :
- Experimental Validation :
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer: Common Contradictions :
- Yields ranging from 40% to 75% in Suzuki-Miyaura reactions.
- Discrepancies in oxidation selectivity (aldehyde vs. ketone formation).
Resolution Strategies : - Parameter Standardization :
- Fix catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dehalogenated byproducts) .
- Reproducibility Protocols : Share raw NMR and HPLC data via open-access platforms to verify purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
